D-Histidyl-L-prolinamide
CAS No.: 737727-05-8
Cat. No.: VC4125340
Molecular Formula: C11H17N5O2
Molecular Weight: 251.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 737727-05-8 |
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Molecular Formula | C11H17N5O2 |
Molecular Weight | 251.29 g/mol |
IUPAC Name | (2S)-1-[(2R)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C11H17N5O2/c12-8(4-7-5-14-6-15-7)11(18)16-3-1-2-9(16)10(13)17/h5-6,8-9H,1-4,12H2,(H2,13,17)(H,14,15)/t8-,9+/m1/s1 |
Standard InChI Key | BVQMQRWLLWQCLL-BDAKNGLRSA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@@H](CC2=CN=CN2)N)C(=O)N |
SMILES | C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N |
Canonical SMILES | C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
D-Histidyl-L-prolinamide belongs to the class of heterocyclic compounds, characterized by its imidazole (from histidine) and pyrrolidine (from proline) moieties. The D-configuration of the histidyl residue and the L-configuration of prolinamide create a distinct stereochemical profile that influences its interactions with biological targets. Key structural attributes include:
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Imidazole Ring: The histidine side chain contains a 1H-imidazol-5-yl group, which participates in acid-base catalysis and metal ion coordination due to its aromatic nitrogen atoms.
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Pyrrolidine Ring: Proline’s cyclic secondary amine induces conformational rigidity, affecting peptide backbone flexibility and protein folding.
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Dihydrobromide Salt: The compound exists as a dihydrobromide salt, improving solubility in polar solvents and stabilizing the crystalline form .
Table 1: Physicochemical Properties of D-Histidyl-L-Prolinamide
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₉Br₂N₅O₂ | |
Molecular Weight | 413.11 g/mol | |
CAS Number | 59760-04-2 | |
Exact Mass | 410.991 g/mol | |
Topological Polar Surface Area | 118.10 Ų |
Synthesis and Manufacturing Processes
The synthesis of D-Histidyl-L-prolinamide involves multi-step peptide coupling and purification strategies. Patents US3966700A and US3757003A describe methodologies for producing high-purity tripeptide derivatives, including pyroglutamyl-histidyl-prolinamide analogues . A generalized synthesis route includes:
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Amino Acid Protection: The histidine and proline residues are protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions .
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Peptide Bond Formation: Coupling agents such as dicyclohexylcarbodiimide (DCC) facilitate amide bond formation between the carboxyl group of histidine and the amine group of prolinamide .
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Deprotection and Salt Formation: Reductive deprotection (e.g., hydrogenolysis) removes protecting groups, followed by treatment with hydrobromic acid to yield the dihydrobromide salt .
Table 2: Key Synthetic Steps and Reagents
Step | Reagents/Conditions | Outcome |
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Protection | Boc anhydride, DMAP, DMF | Boc-protected intermediates |
Coupling | DCC, HOBt, DCM | Peptide bond formation |
Deprotection | HBr/acetic acid, 0°C | Free amine generation |
Salt Formation | HBr gas in ether | Dihydrobromide precipitation |
Mechanism of Action and Biological Relevance
The biological activity of D-Histidyl-L-prolinamide stems from its structural mimicry of endogenous peptides. Histidine’s imidazole group acts as a proton donor/acceptor in enzymatic reactions, while proline’s pyrrolidine ring influences conformational dynamics in peptide-receptor interactions. Potential mechanisms include:
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Enzyme Modulation: The compound may inhibit or activate enzymes requiring histidine residues for catalysis, such as metalloproteases or histidine kinases.
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Receptor Binding: Its similarity to thyrotropin-releasing hormone (TRH, pyroglutamyl-histidyl-prolinamide) suggests potential interactions with TRH receptors in the central nervous system .
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Protein Folding: Proline’s role in inducing β-turns could make this compound a template for stabilizing peptide conformations in drug design.
Research Applications and Comparative Analysis
D-Histidyl-L-prolinamide has been explored in diverse research contexts:
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Peptide Synthesis: As a building block for TRH analogues, it aids in studying neuroendocrine regulation .
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Drug Development: Structural modifications of the compound are investigated for enhancing metabolic stability and receptor specificity .
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Biochemical Probes: Its imidazole and pyrrolidine groups serve as probes for studying metal ion binding and enzyme kinetics.
Table 3: Comparative Analysis with Related Dipeptides
Compound | Structure | Biological Role | Key Difference |
---|---|---|---|
L-Histidyl-L-prolinamide | L-His-L-Pro-NH₂ | Intermediate in histidine metabolism | Stereochemistry at histidine residue |
Pyroglutamyl-His-Pro-NH₂ | pGlu-His-Pro-NH₂ | Thyrotropin-releasing hormone | N-terminal pyroglutamate modification |
D-Histidyl-D-prolinamide | D-His-D-Pro-NH₂ | Synthetic analogue | Dual D-configuration |
Future Perspectives and Challenges
Despite its potential, challenges remain in optimizing D-Histidyl-L-prolinamide for therapeutic use. Issues such as oral bioavailability, metabolic degradation, and off-target effects necessitate further structural optimization . Advances in peptide engineering, including cyclization and PEGylation, could enhance its pharmacokinetic profile. Additionally, computational modeling of receptor interactions may elucidate novel applications in neurology and endocrinology .
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